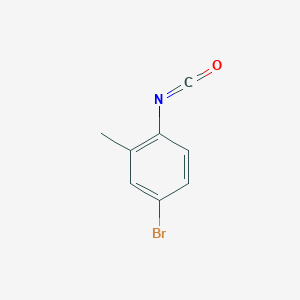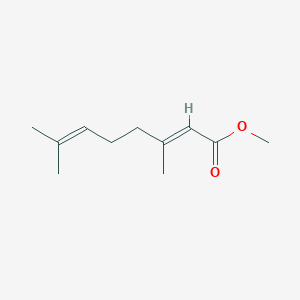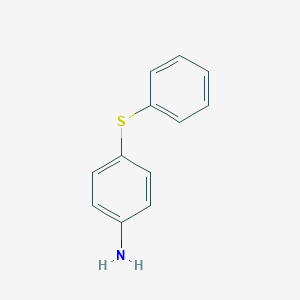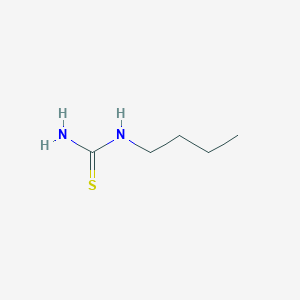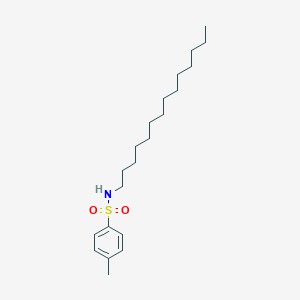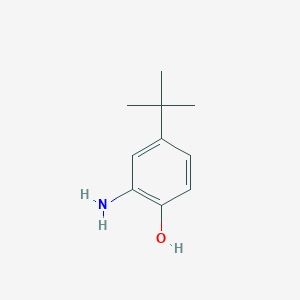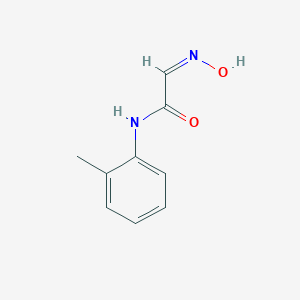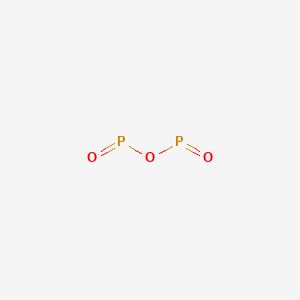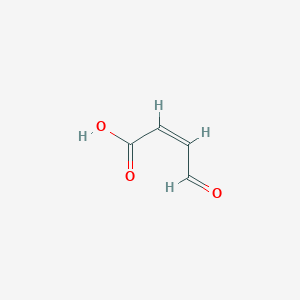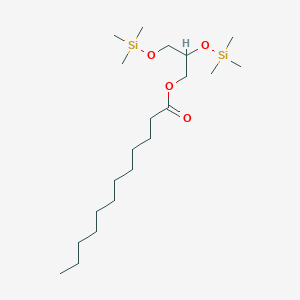
2,3-Bis(trimethylsilyloxy)propyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(trimethylsilyloxy)propyl dodecanoate, also known as TSPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSPD is a derivative of dodecanoic acid, which is a fatty acid commonly found in coconut oil and palm kernel oil. In
Aplicaciones Científicas De Investigación
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has been extensively studied for its potential applications in various fields such as drug delivery, surface modification, and bioimaging. In drug delivery, this compound has been used as a carrier for hydrophobic drugs due to its high solubility in organic solvents. This compound has also been used for surface modification of nanoparticles, which can improve their stability and biocompatibility. In bioimaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate is not fully understood. However, it is believed that this compound can interact with cell membranes and alter their properties. This compound has been shown to increase the fluidity of lipid bilayers, which can affect the function of membrane proteins. This compound has also been shown to induce apoptosis in cancer cells, which may be due to its interaction with membrane receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve the permeability of the blood-brain barrier, which can enhance the delivery of drugs to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis(trimethylsilyloxy)propyl dodecanoate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, which makes it an ideal carrier for hydrophobic drugs. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness as a drug delivery agent. In addition, this compound can interact with cell membranes, which can complicate its mechanism of action.
Direcciones Futuras
For the study of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate include the development of targeted drug delivery systems, MRI contrast agents, and further elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of 2,3-Bis(trimethylsilyloxy)propyl dodecanoate involves the reaction of dodecanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with trimethylsilyl alcohol to obtain this compound. This method has been widely used in the synthesis of this compound due to its simplicity and high yield.
Propiedades
Número CAS |
1116-65-0 |
|---|---|
Fórmula molecular |
C21H46O4Si2 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
2,3-bis(trimethylsilyloxy)propyl dodecanoate |
InChI |
InChI=1S/C21H46O4Si2/c1-8-9-10-11-12-13-14-15-16-17-21(22)23-18-20(25-27(5,6)7)19-24-26(2,3)4/h20H,8-19H2,1-7H3 |
Clave InChI |
FPYKFOLJVLTPBS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



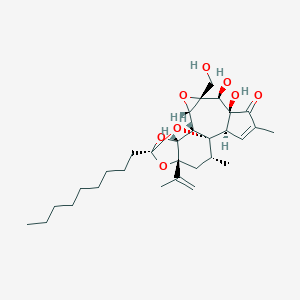
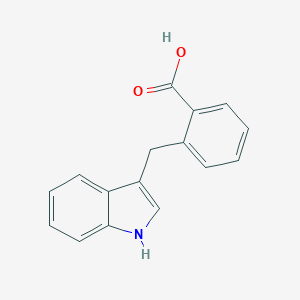
![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)
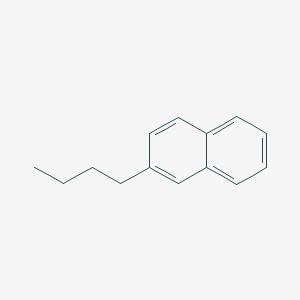
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)
